molecular formula C11H16N2O5 B8233957 1,4-Dihydronicotinamide riboside

1,4-Dihydronicotinamide riboside

Cat. No. B8233957
M. Wt: 256.25 g/mol
InChI Key: MAKBMGXNXXXBFE-YIPHXTPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dihydronicotinamide riboside is a useful research compound. Its molecular formula is C11H16N2O5 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Stability

1,4-Dihydronicotinamide riboside (NRH) is synthesized from nicotinamide riboside chloride using sodium dithionate as a reducing agent. This synthesis is effective in water under anaerobic conditions. NRH, being a synthetic NAD+ precursor, shows higher thermal stability compared to its chloride form, with better yield under certain conditions like basic pH and lower temperatures (Zarei et al., 2021).

Biochemical Pathways and NAD+ Biosynthesis

NRH is converted into NAD+ via a salvage pathway where adenosine kinase (AK) acts as an NRH kinase. This pathway involves the intermediate NMNH and is essential for NRH-stimulated NAD+ biosynthesis in cells and liver (Yang et al., 2020).

Role in Cellular Metabolism and Health

NRH enhances NAD+ concentrations in cells and tissues, demonstrating higher efficiency than other NAD+ precursors like NR and NMN. It increases NAD+/NADH ratio and provides resistance to cell death caused by NAD+-depleting agents (Yang et al., 2019).

Interaction with Other NAD+ Precursors

NRH interacts synergistically with nicotinamide riboside (NR) and dihydronicotinic acid riboside (NARH) to enhance intracellular NAD+ levels. This synergism is attributed to their conversion to NRH, demonstrating the interplay of different NAD+ precursors in mammalian cells (Ciarlo et al., 2022).

Molecular Modeling and Kinetics

Studies on NRH involve molecular modeling and kinetic analyses, providing insights into its role in redox reactions and coenzyme activities. This includes exploring NRH's interactions with flavins and other compounds in biochemical pathways (Pavelites et al., 1997).

Biological Roles and Toxicity

NRH plays a role in the reduction of quinones and has been linked to myeloid hyperplasia in bone marrow and decreased sensitivity to certain toxicities in animal models. Its absence in specific enzymes can affect biological processes like metabolism and cellular defense mechanisms (Long et al., 2002).

properties

IUPAC Name

1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1,3-4,7-9,11,14-16H,2,5H2,(H2,12,17)/t7-,8-,9-,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKBMGXNXXXBFE-YIPHXTPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CN(C=C1C(=O)N)C2[C@@H]([C@@H]([C@H](O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dihydronicotinamide riboside
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1,4-Dihydronicotinamide riboside
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1,4-Dihydronicotinamide riboside
Reactant of Route 4
1,4-Dihydronicotinamide riboside
Reactant of Route 5
1,4-Dihydronicotinamide riboside
Reactant of Route 6
1,4-Dihydronicotinamide riboside

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.